1-Amino-2,6-dimethylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,6-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2. It is a pyridinium derivative, which means it is based on the pyridine ring structure but with modifications. This compound is known for its use in various chemical reactions and as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-2,6-dimethylpyridin-1-ium iodide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with iodine and ammonia. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,6-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,6-dimethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Amino-2,6-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context. The compound can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopyridinium iodide: Similar in structure but lacks the methyl groups at positions 2 and 6.
2-Amino-1-methylpyridinium iodide: Contains a methyl group at position 1 instead of the amino group.
2,6-Dimethylpyridine: Lacks the amino and iodide groups.
Uniqueness
1-Amino-2,6-dimethylpyridin-1-ium iodide is unique due to the presence of both amino and iodide groups on the pyridine ring, along with methyl groups at positions 2 and 6. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.
Eigenschaften
CAS-Nummer |
36012-28-9 |
---|---|
Molekularformel |
C7H11IN2 |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
2,6-dimethylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-4-3-5-7(2)9(6)8;/h3-5H,8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UDFUMRLTKOTWJZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.